molecular formula C23H24N4O4 B605779 Brensocatib CAS No. 1802148-05-5

Brensocatib

Cat. No.: B605779
CAS No.: 1802148-05-5
M. Wt: 420.5 g/mol
InChI Key: AEXFXNFMSAAELR-RXVVDRJESA-N
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Mechanism of Action

Target of Action

Brensocatib is a novel, oral, selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1) . DPP1 is an enzyme that activates several neutrophil serine proteases (NSPs), including neutrophil elastase (NE) , proteinase 3 (PR3) , and cathepsin G (CatG) . These NSPs play a crucial role in pathogen destruction and inflammatory mediation .

Mode of Action

This compound interacts with its target, DPP1, by inhibiting its activity. This inhibition prevents the activation of NSPs in the bone marrow during the early stage of neutrophil maturation . Dysregulated activation of NSPs can result in excess secretion of active NSPs, causing damaging inflammation and contributing to neutrophil-mediated inflammatory and autoimmune diseases .

Biochemical Pathways

The inhibition of DPP1 by this compound affects the biochemical pathway involving the activation of NSPs. By blocking DPP1, this compound prevents the activation of NSPs, including NE, PR3, and CatG, which are associated with pathogen destruction and inflammatory mediation . This inhibition attenuates the damaging effects of chronic inflammation by reducing the downstream activation of NSPs .

Pharmacokinetics

This compound exhibits dose-dependent pharmacokinetic (PK) exposure responses, regardless of the species and strain . It shows rapid absorption and a moderate elimination rate . Mice and rats dosed once daily had equivalent NSP activity reduction compared to twice-a-day dosing when the once-daily dose was 1.5-times the twice-daily dose .

Result of Action

The administration of this compound results in a reduction in the activity of all major NSPs in a dose-dependent manner . This compound produces the greatest reduction in the sputum activity of CatG, followed by NE and then PR3 . This broad anti-inflammatory effect of this compound underlies its clinical efficacy observed in patients with non-cystic fibrosis bronchiectasis .

Action Environment

Furthermore, the timing of prophylactic or therapeutic administration may also influence the drug’s efficacy .

Chemical Reactions Analysis

Brensocatib undergoes various chemical reactions, including:

Properties

IUPAC Name

(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXFXNFMSAAELR-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802148-05-5
Record name Brensocatib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brensocatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BRENSOCATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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